Proven fXa Inhibitor Scaffold Affinity vs. Non-Fused Thiazole or Pyrrole Analogues
The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core of CAS 1637310-51-0 was identified by Daiichi Sankyo as the optimal S4-binding moiety for fXa inhibitors, with compound 1 (bearing this core) demonstrating potent anticoagulant activity. In contrast, non-fused thiazole or pyrrole analogs showed reduced potency and solubility. The core provides a unique combination of activity, aqueous solubility, and pharmacokinetics unmatched by alternative heterocycles [1].
| Evidence Dimension | S4 binding site affinity and solubility in fXa inhibitor series |
|---|---|
| Target Compound Data | Core scaffold (5,6-dihydro-4H-pyrrolo[3,4-d]thiazole) selected as optimal S4 subunit based on integrated activity/solubility/PK profiling. |
| Comparator Or Baseline | Alternative heterocycles (e.g., non-fused thiazoles, pyrroles) tested during lead optimization but showing inferior profiles. |
| Quantified Difference | Not quantified in this publication; qualitative superiority established through multi-parameter optimization. |
| Conditions | fXa enzymatic assay; solubility in aqueous buffer; rat pharmacokinetic studies (Daiichi Sankyo program). |
Why This Matters
This validates the pyrrolo[3,4-d]thiazole scaffold as the privileged core for fXa inhibitor development, making CAS 1637310-51-0 a critical intermediate for generating patent-differentiated anticoagulant candidates.
- [1] Yoshikawa K, Nagata T, Yoshino T, Nakamoto Y, Haginoya N, Muto R, Mochizuki A, Kanno H, Ohta T. A Facile Synthesis of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole and Other Pyrrolidine-Fused Aromatic Ring Systems via One-Step Cyclization from Diols. Heterocycles. 2012;85(7):1711-1720. doi:10.3987/COM-12-12481 View Source
